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Compound of Interest

Compound Name: BING

Cat. No.: B12369490

Welcome to the technical support center for the recombinant expression of the BING peptide.
This resource is designed for researchers, scientists, and drug development professionals to
provide clear and actionable guidance on overcoming common challenges encountered during
the expression and purification of this antimicrobial peptide.

Frequently Asked Questions (FAQSs)

Q1: What is the BING peptide and what are its key properties?

Al: BING is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the plasma of
the Japanese medaka fish (Oryzias latipes).[1] Its sequence is H-lle-Arg-lle-lle-Leu-Arg-Ala-
GIn-Gly-Ala-Leu-Lys-lle-OH. BING exhibits broad-spectrum toxicity against pathogenic
bacteria, including drug-resistant strains, by suppressing the expression of cpxR, a key
regulator of the bacterial envelope stress response.[2][3]

Physicochemical Properties of BING Peptide
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Property

Value

Significance for
Recombinant Expression

Amino Acid Sequence

H-IRIILRAQGALKI-OH

The presence of multiple
hydrophobic (lle, Leu, Ala, Val)
and cationic (Arg, Lys)
residues influences solubility
and potential toxicity to the

expression host.

Molecular Weight

1482.9 g/mol

This small size can make the
peptide susceptible to
proteolytic degradation within

the host cell.

Theoretical Isoelectric Point

(P

11.58

A high pl indicates a net
positive charge at
physiological pH, which can
contribute to interactions with
negatively charged cellular
components like DNA, RNA,
and membranes, potentially
leading to toxicity. It also
guides the choice of buffer

systems for purification.

Grand Average of Hydropathy
(GRAVY)

0.831

A positive GRAVY score
indicates a hydrophobic
nature, which can lead to
aggregation and formation of
inclusion bodies, or poor

solubility in aqueous buffers.

Q2: What are the primary challenges in expressing recombinant BING peptide in E. coli?

A2: The main challenges stem from the inherent properties of BING as a cationic and

hydrophobic antimicrobial peptide:
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 Toxicity to the host: The antimicrobial nature of BING can be lethal to the E. coli expression
host, leading to poor cell growth and low yields.[4]

o Proteolytic degradation: Due to its small size, the BING peptide is highly susceptible to
degradation by host cell proteases.[4]

e Low expression levels: Codon usage bias between the medaka fish gene and E. coli can
lead to inefficient translation. Additionally, the potential toxicity can suppress protein
synthesis.

e Poor solubility and inclusion body formation: The hydrophobic nature of BING can lead to the
formation of insoluble aggregates known as inclusion bodies.[5] While this can sometimes
protect the peptide from proteolysis, it necessitates additional refolding steps.

« Purification difficulties: The cationic nature of BING can cause it to non-specifically interact
with negatively charged surfaces and molecules, complicating purification.

Q3: What is a fusion partner and why is it recommended for BING peptide expression?

A3: A fusion partner is a larger, well-behaved protein that is genetically fused to the target
peptide (BING). This strategy is highly recommended to overcome the challenges mentioned
above. The fusion partner can:

o Mask toxicity: By sequestering the BING peptide, the fusion partner can prevent its toxic
effects on the host cell.[4]

o Prevent degradation: The larger size of the fusion protein protects the small BING peptide
from proteolytic enzymes.[4]

e Enhance expression: Fusion partners are often chosen for their high and stable expression
in E. coli.

e Improve solubility: Some fusion partners can increase the solubility of the target peptide.

» Facilitate purification: Many fusion partners have specific binding properties that can be
exploited for affinity purification (e.g., His-tag, GST-tag, MBP-tag).
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Troubleshooting Guides
Issue 1: Low or No Expression of the BING Fusion

Protein
Possible Cause Recommendation & Troubleshooting Steps
- Lower the induction temperature (e.g., 16-
25°C) to slow down protein expression and
reduce stress on the host. - Decrease the
Toxicity of the fusion protein concentration of the inducing agent (e.g., IPTG

to 0.1-0.5 mM). - Use a weaker promoter or a
tightly regulated expression vector. - Co-express

with chaperone proteins to aid in proper folding.

) - Synthesize a gene optimized for E. coli codon
Codon usage bias
usage.

- Use a fresh transformation of a reliable
- 4 instabili expression strain (e.g., BL21(DE3)). - Ensure
asmid instabili
Y appropriate antibiotic concentration is

maintained in the culture medium.

- Optimize the cell density (OD600) at the time
Inefficient induction of induction (typically 0.6-0.8). - Verify the

activity of the inducing agent.

- Use Tricine-SDS-PAGE for better resolution of
) ) small proteins and peptides. - Perform a
Incorrect protein analysis ) ] )
Western blot using an antibody against the

fusion tag to confirm expression.

Issue 2: BING Fusion Protein is Expressed in Inclusion
Bodies
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Possible Cause

Recommendation & Troubleshooting Steps

High expression rate

- Lower the induction temperature (16-25°C). -

Reduce the inducer concentration.

Hydrophobicity of the BING peptide

- Co-express with molecular chaperones (e.g.,
GroEL/GroES). - Test different fusion partners
known to enhance solubility (e.g., MBP, SUMO).

Sub-optimal culture conditions

- Supplement the growth medium with additives

like sorbitol or betaine.

Disulfide bond formation (if applicable)

- While BING is linear, incorrect disulfide bond
formation in fusion partners can lead to
misfolding. Express in the cytoplasm of strains
like Origami or Shuffle T7 that facilitate disulfide

bond formation.

Issue 3: Low Yield of Purified BING Peptide After

Cleavage
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Possible Cause Recommendation & Troubleshooting Steps

- Optimize the cleavage reaction conditions
(enzyme concentration, temperature, incubation
o ] time, buffer composition). - Ensure the cleavage
Inefficient cleavage of the fusion tag o ) ) o
site is accessible; consider redesigning the
linker region between the fusion partner and

BING.

- Perform cleavage in the presence of
solubilizing agents like urea (2-4 M) or
) L guanidine hydrochloride (1-2 M). - Adjust the pH
Peptide precipitation after cleavage )
of the buffer to be at least 2 units away from the
pl of BING (pl ~11.58), so an acidic buffer may

be preferable.

- Use low-protein-binding tubes and
membranes. - For chromatography, use resins
and buffers designed for peptide purification.
Loss of peptide during purification Cation exchange chromatography is often
suitable for cationic peptides like BING. -
Reverse-phase HPLC is a powerful method for

final polishing.

- Add protease inhibitors during cell lysis and
Peptide degradation purification. - Work at low temperatures (4°C)

throughout the purification process.

Quantitative Data: Typical Yields of Recombinant
Antimicrobial Peptides in E. coli

The yield of recombinant AMPs can vary significantly depending on the peptide sequence,
fusion partner, expression system, and purification strategy. The following table provides a
summary of reported yields for various AMPs to serve as a benchmark.
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Antimicrobial ) Expression Yield (mg/L of
. Fusion Partner Reference
Peptide System culture)
o o ) E. coli

Lactoferricin Anionic Peptide ~60 [6]
BL21(DE3)
E. coli

AL32-P113 Intein 12.1 [7]
BL21(DE3)
E. coli

C-L SUMO 17.34
BL21(DE3)

Human 3- Al-CM mini-intein )
E. coli 0.82 +0.24

defensin 2 + 18A

Al-CM mini-intein
LL-37 E. coli 0.59+0.11
+ 18A

E. coli

AGAAN None (soluble) 8.01 [1]
BL21(DE3)

C-15867 GST E. coli BL21 1.8 [5]

Experimental Protocols

Protocol 1: Recombinant Expression of a SUMO-BING
Fusion Protein in E. coli

¢ Gene Synthesis and Cloning:

o Synthesize the DNA sequence encoding the BING peptide (IRILRAQGALKI), optimized
for E. coli codon usage.

o Incorporate a protease cleavage site (e.g., for TEV protease) between the SUMO tag and
the BING peptide sequence.

o Clone the synthesized SUMO-TEV-BING construct into an appropriate expression vector
(e.q., pET series).

e Transformation:
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o Transform the expression plasmid into a suitable E. coli expression strain, such as
BL21(DE3).

o Plate the transformed cells on LB agar plates containing the appropriate antibiotic and
incubate overnight at 37°C.

o Expression:

o Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow
overnight at 37°C with shaking.

o The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial
OD600 of 0.05-0.1.

o Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

o Cool the culture to 16-25°C and induce protein expression by adding IPTG to a final
concentration of 0.1-0.5 mM.

o Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.
e Cell Harvesting:
o Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of BING Peptide

e Cell Lysis:

o Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCI, 300 mM NaCl, 10 mM
imidazole, pH 8.0) containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.

o Incubate on ice for 30 minutes.

o Sonicate the cell suspension on ice to ensure complete lysis and to shear the genomic
DNA.
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o Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Affinity Chromatography (Purification of SUMO-BING):

o Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis
buffer.

o Wash the column with wash buffer (50 mM Tris-HCI, 300 mM NacCl, 20-40 mM imidazole,
pH 8.0) to remove non-specifically bound proteins.

o Elute the SUMO-BING fusion protein with elution buffer (50 mM Tris-HCI, 300 mM NacCl,
250-500 mM imidazole, pH 8.0).

Cleavage of the Fusion Tag:

o Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCI, 0.5 mM
EDTA, 1 mM DTT, pH 8.0) to remove imidazole.

o Add a specific protease (e.g., TEV protease) to the dialyzed protein solution and incubate
at room temperature for 2-4 hours or at 4°C overnight.

Removal of the Fusion Tag and Protease:

o Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved BING
peptide will be in the flow-through, while the His-tagged SUMO and protease will bind to
the column.

Final Purification of BING Peptide (Reverse-Phase HPLC):

[¢]

Acidify the flow-through containing the BING peptide with trifluoroacetic acid (TFA) to a
final concentration of 0.1%.

[¢]

Load the sample onto a C18 reverse-phase HPLC column.

[¢]

Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

[e]

Collect the fractions containing the purified BING peptide.
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o Confirm the purity and identity of the peptide by mass spectrometry.

o Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations
BING Peptide Expression and Purification Workflow
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Caption: Workflow for recombinant BING peptide expression and purification.
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BING Peptide's Mechanism of Action: CpxR Signaling
Pathway

BING Peptide S Transeripion_____ >| c pXR MRNA

Bacterial Cell Envelope

Envelope Stress
(e.g., misfolded proteins)

Activates

Phosphorylated CpxR

Click to download full resolution via product page

Caption: BING peptide suppresses the CpxR-mediated stress response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Expression of Recombinant
BING Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369490#challenges-in-expressing-recombinant-
bing-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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